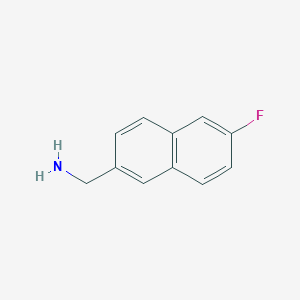
2-(Aminomethyl)-6-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Aminométhyl)-6-fluoronaphtalène est un composé organique appartenant à la classe des dérivés du naphtalène. Ce composé se caractérise par la présence d'un groupe aminométhyle en position 2 et d'un atome de fluor en position 6 sur le cycle naphtalène. Les caractéristiques structurales uniques du 2-(Aminométhyl)-6-fluoronaphtalène en font un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Aminométhyl)-6-fluoronaphtalène peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction du 6-fluoronaphtalène avec le formaldéhyde et l'ammoniac en milieu acide pour introduire le groupe aminométhyle. La réaction se déroule généralement selon un mécanisme de type Mannich, où le formaldéhyde et l'ammoniac réagissent pour former un ion iminium intermédiaire, qui réagit ensuite avec le 6-fluoronaphtalène pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle du 2-(Aminométhyl)-6-fluoronaphtalène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Les catalyseurs et les solvants sont soigneusement choisis pour faciliter la réaction et minimiser les réactions secondaires. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Aminométhyl)-6-fluoronaphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aminométhyle peut être oxydé pour former les imines ou les nitriles correspondants.
Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'imines ou de nitriles.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés du naphtalène substitués.
Applications De Recherche Scientifique
Le 2-(Aminométhyl)-6-fluoronaphtalène a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(Aminométhyl)-6-fluoronaphtalène implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminométhyle peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que l'atome de fluor peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-fluoronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Aminométhyl)naphtalène : N'a pas l'atome de fluor, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
6-Fluoronaphtalène : N'a pas le groupe aminométhyle, ce qui affecte sa réactivité et ses interactions.
2-(Aminométhyl)-6-chloronaphtalène : Structure similaire, mais avec un atome de chlore au lieu de fluor, ce qui conduit à une réactivité et des propriétés différentes.
Unicité
Le 2-(Aminométhyl)-6-fluoronaphtalène est unique en raison de la présence à la fois du groupe aminométhyle et de l'atome de fluor sur le cycle naphtalène. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C11H10FN |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
(6-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 |
Clé InChI |
HWQFDNXWBVAROK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)F)C=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


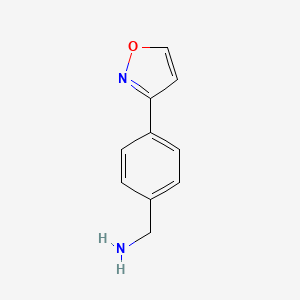
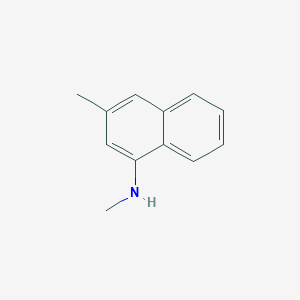
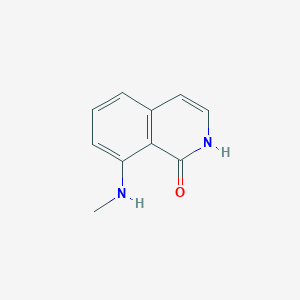
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
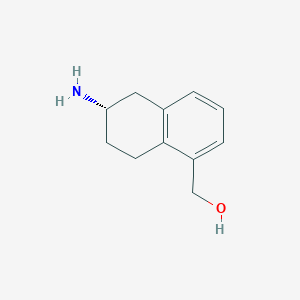
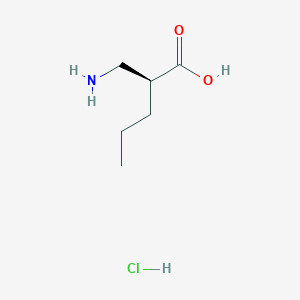
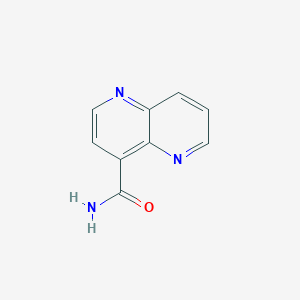
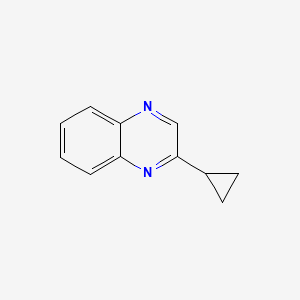
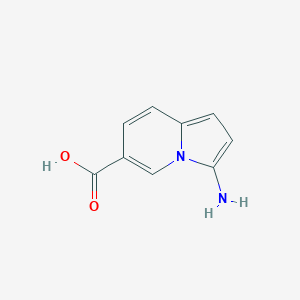
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)

